2,5,5-Trimethyl-1,3-dioxane-2-propanol

Description

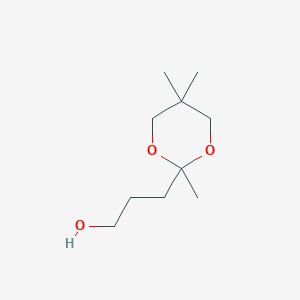

2,5,5-Trimethyl-1,3-dioxane-2-propanol is a cyclic ether alcohol featuring a 1,3-dioxane backbone substituted with three methyl groups (at positions 2, 5, and 5) and a propanol side chain at position 2. The propanol moiety likely enhances solubility in polar solvents, while the methyl-substituted dioxane ring provides steric stability.

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)propan-1-ol |

InChI |

InChI=1S/C10H20O3/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h11H,4-8H2,1-3H3 |

InChI Key |

SWNYHLDMQFAXRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(C)CCCO)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-1,3-dioxane-2-propanol typically involves the reaction of epoxides with alcohols under controlled conditions. One common method is the reaction between propylene oxide and isopropanol. This reaction is carried out at specific temperatures and pressures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and purity, often employing catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-1,3-dioxane-2-propanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols .

Scientific Research Applications

2,5,5-Trimethyl-1,3-dioxane-2-propanol has diverse applications in scientific research:

Chemistry: It is used as a reactant in the synthesis of complex organic molecules.

Biology: The compound serves as a building block for biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-1,3-dioxane-2-propanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic substitution and electrophilic addition, to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

- Structural Differences: Replaces the propanol group with a carboxylic acid at position 5.

- Synthesis : Synthesized via Malkoch esterification, followed by Dowex resin deprotection .

- Applications : Used in amphiphilic macromolecules for biomedical applications due to its dual hydrophobic (methyl groups) and hydrophilic (carboxylic acid) regions.

- Reactivity: The carboxylic acid enables further functionalization (e.g., esterification with beta-alanine), unlike the propanol group in the target compound, which may limit reactivity .

Tripropylene Glycol (CASRN 24800-44-0)

- Structural Differences : A linear polyol ether (C₉H₂₀O₄) without a cyclic dioxane ring.

- Physical Properties : Lower viscosity and higher hydrophilicity compared to the target compound’s cyclic structure.

- Applications : Widely used as a solvent, plasticizer, and humectant in cosmetics and industrial formulations .

D-2-Amino-3-phenyl-1-propanol

- Structural Differences: Substitutes the dioxane ring with a phenyl group and includes an amino group.

- Physical Properties : Higher melting point (90–94°C) due to aromatic stabilization and hydrogen bonding .

Thiophene-Containing Propanol Derivatives

- Structural Differences: Incorporates thiophene rings (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) instead of dioxane.

- Reactivity : Thiophene’s electron-rich nature enables electrophilic substitution, unlike the ether-dominated reactivity of the target compound .

- Applications : Primarily in medicinal chemistry for dopamine receptor modulation .

Research Findings and Challenges

- Synthetic Challenges : The target compound’s steric hindrance (three methyl groups) may complicate synthesis compared to linear analogs like tripropylene glycol. Dowex-mediated deprotection, as seen in related dioxane derivatives, could be critical .

- Property Gaps: Limited data on melting points and solubility necessitate extrapolation from analogs. For instance, amino-propanols exhibit higher melting points due to hydrogen bonding, which the target compound may lack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.